BenchChemオンラインストアへようこそ!

N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine

Lipophilicity Drug-likeness Tetrazole SAR

N-[1-(2,4-Dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine (CAS 338417-33-7; PubChem CID is a synthetic small-molecule heterocyclic compound belonging to the 1,5-disubstituted tetrazole class. Its structure features a 1,2,3,4-tetrazole core N1-substituted with a 2,4-dichlorobenzyl group and C5-substituted with a dimethylamino moiety, yielding the molecular formula C₁₀H₁₁Cl₂N₅ and a molecular weight of 272.13 g/mol.

Molecular Formula C10H11Cl2N5
Molecular Weight 272.13
CAS No. 338417-33-7
Cat. No. B2457561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine
CAS338417-33-7
Molecular FormulaC10H11Cl2N5
Molecular Weight272.13
Structural Identifiers
SMILESCN(C)C1=NN=NN1CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N5/c1-16(2)10-13-14-15-17(10)6-7-3-4-8(11)5-9(7)12/h3-5H,6H2,1-2H3
InChIKeyFQAJRAFNPFXQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,4-Dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine (CAS 338417-33-7): Chemical Identity, Physicochemical Profile, and Structural Classification


N-[1-(2,4-Dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine (CAS 338417-33-7; PubChem CID 1475266) is a synthetic small-molecule heterocyclic compound belonging to the 1,5-disubstituted tetrazole class. Its structure features a 1,2,3,4-tetrazole core N1-substituted with a 2,4-dichlorobenzyl group and C5-substituted with a dimethylamino moiety, yielding the molecular formula C₁₀H₁₁Cl₂N₅ and a molecular weight of 272.13 g/mol [1]. The compound bears the BioNet library identifier Bionet2_000053 and is inventoried as a research screening compound and synthetic intermediate . Computed physicochemical descriptors—XLogP3 of 2.9, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds—place it within drug-like chemical space according to Lipinski guidelines [1]. This compound is structurally distinct from the dopamine D₄ receptor agonist PD-168077 (CAS 190383-31-4), a common source of mistaken identity in procurement contexts .

Why Generic Substitution of CAS 338417-33-7 Fails: Structural Specificity, Absence of Pharmacological Equivalence Data, and Procurement Risk


Generic substitution of CAS 338417-33-7 with in-class tetrazole analogs is scientifically unsupported because no published head-to-head pharmacological equivalence data exist for this compound class. The 2,4-dichlorobenzyl substitution pattern is not interchangeable with the 4-chlorophenyl analog (CAS 343376-06-7) or the non-halogenated benzyl parent (CAS 24301-98-2), as the dichloro motif alters computed lipophilicity (XLogP3 = 2.9 versus an estimated ~2.2 for the monochloro analog), hydrogen-bonding geometry, and potential target engagement profiles [1]. Furthermore, CAS 338417-33-7 is frequently confused with the dopamine D₄ agonist PD-168077—a structurally unrelated N-arylpiperazine benzamide with an entirely distinct pharmacological signature (Ki = 8.7 nM at human D₄ receptors) . Procuring the wrong compound based on nomenclature similarity risks invalidating experimental results and wasting research resources [2].

Quantitative Differentiation Evidence: CAS 338417-33-7 Versus Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison of CAS 338417-33-7 Versus Monochloro and Non-Halogenated Benzyl Tetrazole Analogs

CAS 338417-33-7 (2,4-dichlorobenzyl analog) possesses a computed XLogP3 of 2.9, reflecting the additive lipophilic contribution of the two chlorine substituents on the benzyl ring. The 4-chlorophenyl analog (CAS 343376-06-7, C₉H₁₀ClN₅, MW 223.66) is predicted to have a lower XLogP3 (estimated ~2.2–2.4 based on single chlorine substitution), while the non-halogenated benzyl parent (CAS 24301-98-2, C₁₀H₁₃N₅, MW 203.24) has an estimated XLogP3 of approximately 1.5–1.8 [1]. The ~0.5–1.4 log unit increase in computed lipophilicity for CAS 338417-33-7 may influence membrane permeability, protein binding, and pharmacokinetic distribution in a manner not replicated by less chlorinated analogs [2].

Lipophilicity Drug-likeness Tetrazole SAR

Hydrogen Bond Acceptor Capacity: Tetrazole Core Versus Carboxylic Acid Bioisosteres in CAS 338417-33-7

CAS 338417-33-7 contains four hydrogen bond acceptor atoms (four tetrazole nitrogens) and zero hydrogen bond donors, a profile consistent with the tetrazole ring functioning as a non-classical carboxylic acid bioisostere. By comparison, carboxylic acid-containing analogs typically contribute one donor and two acceptor atoms, whereas the tetrazole in CAS 338417-33-7 offers a distinct H-bond acceptor-only pharmacophore with comparable pKa (~4.5–4.9 for tetrazole vs. ~4.2–4.5 for carboxylic acids) but greater metabolic stability due to resistance to Phase II glucuronidation [1]. The dimethylamino substituent at C5 further differentiates this compound from 5-unsubstituted or 5-alkyl tetrazoles by adding a tertiary amine feature with potential for additional interactions or altered basicity [2].

Bioisostere Tetrazole Hydrogen bonding

Structural Topology and Molecular Weight Differentiation: CAS 338417-33-7 Within the 1,5-Disubstituted Tetrazole Chemical Space

CAS 338417-33-7 (MW = 272.13 g/mol, C₁₀H₁₁Cl₂N₅) occupies a distinct position in the 1,5-disubstituted tetrazole chemical space compared to its closest commercially available analogs. The 4-chlorophenyl analog (CAS 343376-06-7) has a molecular weight of 223.66 g/mol (ΔMW = −48.47 g/mol), while the non-halogenated benzyl parent (CAS 24301-98-2) has a molecular weight of 203.24 g/mol (ΔMW = −68.89 g/mol) [1]. The dichloro substitution adds significant mass, volume (estimated +30–35 ų per chlorine substituent), and polarizability relative to monochloro or non-halogenated analogs, which may influence target binding cavity occupancy, van der Waals interactions, and overall molecular recognition in screening assays [2]. Within the BioNet screening collection, CAS 338417-33-7 (Bionet2_000053) represents a halogen-enriched congener distinct from the majority of less substituted tetrazole library members [3].

Molecular weight Chemical space Tetrazole library

CRITICAL DATA GAP NOTICE: Absence of Published Quantitative Pharmacological Activity Data for CAS 338417-33-7

As of the literature search date, NO peer-reviewed primary research articles, patent biological data, or public database screening results (PubChem BioAssay, ChEMBL, BindingDB) were located that report quantitative pharmacological activity (IC₅₀, EC₅₀, Kᵢ, Kd, % inhibition, or functional assay readouts) for CAS 338417-33-7 against any specific biological target [1]. This distinguishes CAS 338417-33-7 from structurally distinct but nomenclature-confused compounds such as PD-168077, for which extensive quantitative D₄ receptor pharmacology is documented (Ki = 8.7 nM at human D4.4; >400-fold selectivity over D2) [2]. The absence of activity data means CAS 338417-33-7 cannot be prioritized for biological studies on the basis of potency, selectivity, or efficacy—selection is restricted to its utility as a synthetic intermediate or its physicochemical differentiation from analogs .

Data gap Pharmacological characterization Procurement risk assessment

Evidence-Backed Application Scenarios for CAS 338417-33-7: Where Physicochemical and Structural Differentiation Drive Procurement Decisions


Halogen-Enriched Tetrazole Fragment for X-Ray Crystallographic Screening and Halogen Bonding Studies

CAS 338417-33-7's 2,4-dichlorobenzyl motif provides two chlorine atoms capable of engaging in halogen bonding (C–Cl···O/N/S interactions) with protein backbone carbonyls or side-chain heteroatoms, a feature absent in the non-halogenated benzyl analog (CAS 24301-98-2) and reduced in the monochloro analog (CAS 343376-06-7). Researchers conducting fragment-based lead discovery by X-ray crystallography can exploit the enhanced electron density and anomalous scattering signal of the dichloro substitution pattern for phase determination and binding mode elucidation [1]. The compound's molecular weight (272.13 g/mol) is consistent with fragment library parameters (MW < 300 Da) [2].

Synthetic Intermediate for 1,5-Disubstituted Tetrazole Library Expansion via N1 Diversification

The tetrazole core of CAS 338417-33-7 serves as a metabolically stable bioisostere of the carboxylic acid group. When employed as a synthetic building block, the compound's pre-installed 2,4-dichlorobenzyl group at N1 and dimethylamino group at C5 provide a scaffold for late-stage diversification, such as N-alkylation, N-arylation, or coupling reactions, enabling the parallel synthesis of focused tetrazole libraries. This distinguishes it from simpler 5-aminotetrazole starting materials that lack the dichlorobenzyl substituent and would require additional synthetic steps to achieve comparable substitution patterns [1].

Negative Control or Orthogonal Chemotype in D₄ Dopamine Receptor Screening Cascades (Structural Orthogonality Application)

Given that CAS 338417-33-7 is structurally unrelated to the D₄ dopamine receptor agonist PD-168077 (an N-arylpiperazine benzamide), it may serve as a structurally orthogonal negative control compound in D₄ receptor screening assays. Its tetrazole core, dichlorobenzyl group, and dimethylamino substituent present a chemotype entirely distinct from the piperazine-based D₄ ligands, allowing researchers to confirm that assay signals are chemotype-specific rather than artifacts of particular structural features [1]. This application leverages the compound's structural dissimilarity to known D₄ pharmacophores rather than any target engagement properties.

Physicochemical Reference Standard for Lipophilicity Profiling in Tetrazole Analog Series

With a computed XLogP3 of 2.9, CAS 338417-33-7 represents the high-lipophilicity end of a 1,5-disubstituted tetrazole analog series spanning from the non-halogenated benzyl parent (estimated XLogP3 ~1.5–1.8) through the monochloro analog (estimated XLogP3 ~2.2–2.4) to the dichloro compound. This lipophilicity gradient can be exploited to calibrate chromatographic hydrophobicity index (CHI) measurements, immobilized artificial membrane (IAM) chromatography, or PAMPA permeability assays in drug discovery laboratories seeking to establish structure-property relationships for tetrazole-containing compound libraries [1].

Quote Request

Request a Quote for N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.